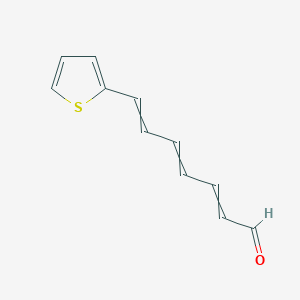
7-(Thiophen-2-YL)hepta-2,4,6-trienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Thiophen-2-YL)hepta-2,4,6-trienal is a chemical compound that features a thiophene ring attached to a hepta-2,4,6-trienal chain. Thiophene is a five-membered aromatic ring containing a sulfur atom, which is known for its stability and aromaticity. The compound’s structure allows it to participate in various chemical reactions, making it a valuable subject of study in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Thiophen-2-YL)hepta-2,4,6-trienal typically involves the formation of the hepta-2,4,6-trienal chain followed by the introduction of the thiophene ring. One common method is the condensation reaction between a thiophene derivative and a hepta-2,4,6-trienal precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity. The compound is then purified through techniques such as distillation or chromatography .
化学反応の分析
Types of Reactions
7-(Thiophen-2-YL)hepta-2,4,6-trienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
科学的研究の応用
7-(Thiophen-2-YL)hepta-2,4,6-trienal has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in drug development.
作用機序
The mechanism of action of 7-(Thiophen-2-YL)hepta-2,4,6-trienal involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Thiophene: A simpler structure with a five-membered sulfur-containing ring.
Hepta-2,4,6-trienal: Lacks the thiophene ring but has a similar trienal chain.
Thiophene-2-carboxaldehyde: Contains a thiophene ring with an aldehyde group at the 2-position.
Uniqueness
7-(Thiophen-2-YL)hepta-2,4,6-trienal is unique due to its combination of a thiophene ring and a hepta-2,4,6-trienal chain, which imparts distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
111260-65-2 |
|---|---|
分子式 |
C11H10OS |
分子量 |
190.26 g/mol |
IUPAC名 |
7-thiophen-2-ylhepta-2,4,6-trienal |
InChI |
InChI=1S/C11H10OS/c12-9-5-3-1-2-4-7-11-8-6-10-13-11/h1-10H |
InChIキー |
LKLWJCRDVBDSIJ-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C=CC=CC=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


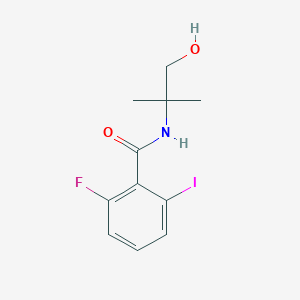
![1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione](/img/structure/B14318975.png)

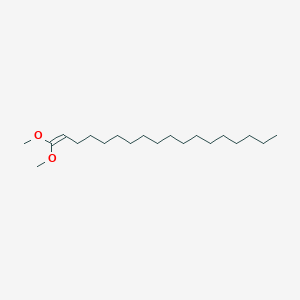

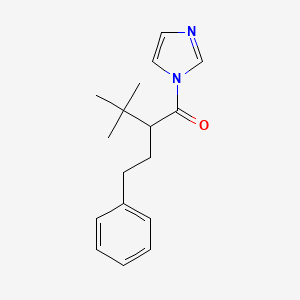
![Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane](/img/structure/B14319003.png)
![2,2'-Spirobi[2H-indene]-5,5'-dicarboxaldehyde, 1,1',3,3'-tetrahydro-](/img/structure/B14319009.png)
phosphanium bromide](/img/structure/B14319013.png)


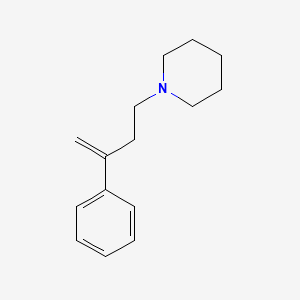
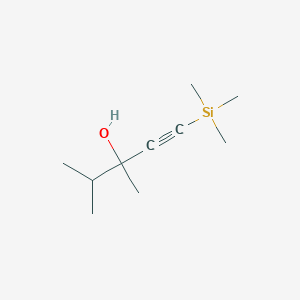
![2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium](/img/structure/B14319039.png)
